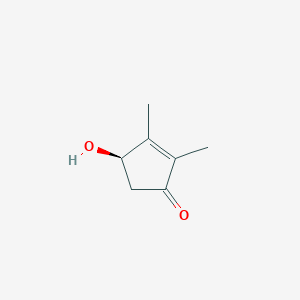
13,17-Dimethyldotriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,17-Dimethyldotriacontane is a hydrocarbon with the molecular formula C34H70 . It is a member of the alkane family, characterized by a long carbon chain with two methyl groups attached at the 13th and 17th positions . This compound is known for its stability and non-polar nature, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13,17-Dimethyldotriacontane typically involves the alkylation of long-chain alkanes . One common method is the Friedel-Crafts alkylation , where a long-chain alkane reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound often involves fractional distillation of crude oil, followed by chemical modification to introduce the methyl groups at the desired positions. This process is highly efficient and can produce large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
13,17-Dimethyldotriacontane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve halogens like chlorine or bromine in the presence of UV light or heat.
Oxidation Reactions: Often use strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction Reactions: Can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Major Products Formed
Substitution: Halogenated alkanes.
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Shorter-chain alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
13,17-Dimethyldotriacontane has a wide range of applications in various fields:
Wirkmechanismus
The mechanism of action of 13,17-Dimethyldotriacontane is primarily based on its hydrophobic interactions . In biological systems, it interacts with lipid membranes, affecting their fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dotriacontane: A straight-chain alkane with the formula C32H66.
13,17-Dimethylhentriacontane: Similar structure but with one less carbon atom (C33H68).
Uniqueness
13,17-Dimethyldotriacontane is unique due to its specific methyl substitutions , which confer distinct physical and chemical properties. These substitutions can affect its boiling point, melting point, and reactivity compared to its straight-chain and other methylated counterparts .
Eigenschaften
CAS-Nummer |
69086-47-1 |
|---|---|
Molekularformel |
C34H70 |
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
13,17-dimethyldotriacontane |
InChI |
InChI=1S/C34H70/c1-5-7-9-11-13-15-17-18-19-21-23-25-27-30-34(4)32-28-31-33(3)29-26-24-22-20-16-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |
InChI-Schlüssel |
SBEMHQVSQDLBLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


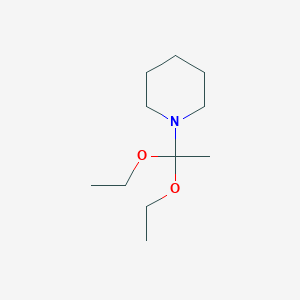
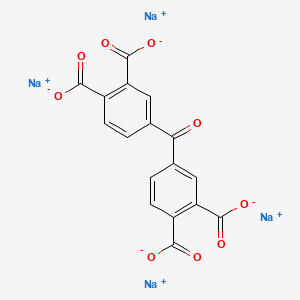
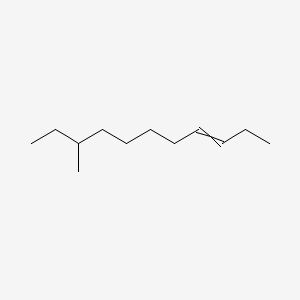

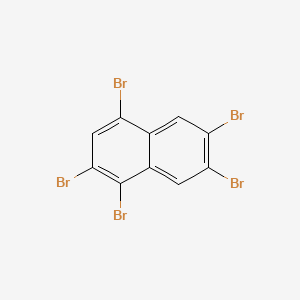
![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)
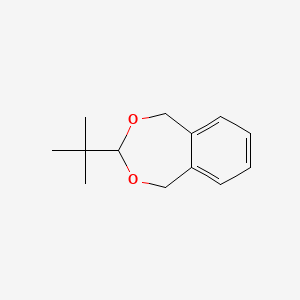

![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
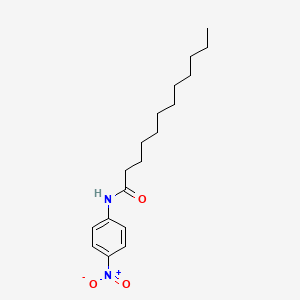
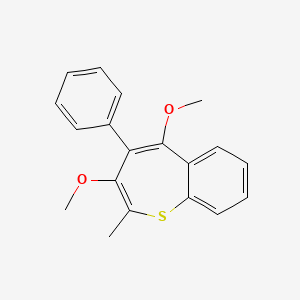
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
